molecular formula C18H24N4O3S B2478971 1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1705994-45-1

1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2478971
CAS No.: 1705994-45-1
M. Wt: 376.48
InChI Key: KEWWLKBOTDNQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWWLKBOTDNQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has a complex structure characterized by a dimethoxyphenyl group and a thiazole-piperidine moiety. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.47 g/mol. The structural representation includes key functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have suggested that it may provide neuroprotective benefits, which could be relevant for conditions such as neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling Pathways : The compound appears to affect pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The IC50 values were determined through MTT assays, revealing that it was particularly effective against breast and colon cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HT-29 (Colon)12.8Inhibition of cell proliferation
A549 (Lung)20.5Disruption of mitochondrial function

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against common pathogens. The results indicated notable activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.